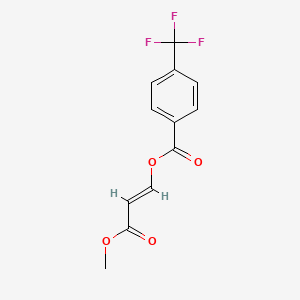

3-Methoxy-3-oxo-1-propenyl 4-(trifluoromethyl)benzenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

Facile and General Route to Derivatives : Sheng, Fan, and Wu (2014) reported a facile and general route for the synthesis of derivatives related to 3-Methoxy-3-oxo-1-propenyl 4-(trifluoromethyl)benzenecarboxylate. This involves reactions of trifluoromethanesulfanylamide with specific alkynylbenzenes, demonstrating broad functional group tolerance (Sheng, Fan, & Wu, 2014).

Site-Selective Functionalization : Dmowski and Piasecka-Maciejewska (1998) explored the regioselective metalation and subsequent carboxylation of 1,3-bis(trifluoromethyl)benzene, leading to various derivatives. This study highlights the chemical reactivity and potential for creating structurally diverse compounds (Dmowski & Piasecka-Maciejewska, 1998).

Cycloaddition Reactions : Orahovats et al. (1973) investigated the cycloaddition reactions of specific azirines, leading to compounds like 4-benzyl-5-methoxy-5-trifluoromethyl-3-oxazoline. These types of reactions are essential for creating complex molecules with potential applications in various fields of chemistry (Orahovats, Jackson, Heimgartner, & Schmid, 1973).

Material Science and Polymer Chemistry

Copolymers of Styrene : Kharas et al. (2016) synthesized novel copolymers using oxy ring-substituted propyl 2-cyano-3-phenyl-2-propenoates, highlighting the application of such compounds in polymer chemistry. These findings are significant for the development of new materials with specific properties (Kharas et al., 2016).

Liquid-Crystalline Behaviours : Wang et al. (2010) explored the liquid-crystalline behaviors of polymethacrylates bearing azobenzene mesogen, demonstrating how such compounds can be used to study the effect of mesogenic density on liquid-crystalline behavior, vital for advanced material science applications (Wang, Yang, Xie, Wang, & Zhang, 2010).

Environmental Chemistry and Atmospheric Studies

- Heterogeneous Reaction with NO3 Radicals : Liu, Wen, and Wu (2017) investigated the reaction of coniferyl alcohol, a compound structurally related to 3-Methoxy-3-oxo-1-propenyl 4-(trifluoromethyl)benzenecarboxylate, with NO3 radicals. This study is significant for understanding the chemical behaviors of related compounds in atmospheric conditions (Liu, Wen, & Wu, 2017).

Biological and Medical Research

- Induction of Apoptosis in Melanoma Cells : Sousa et al. (2017) isolated neolignans from Nectandra leucantha, including compounds structurally similar to 3-Methoxy-3-oxo-1-propenyl 4-(trifluoromethyl)benzenecarboxylate, which induced apoptosis in melanoma cells. This suggests potential therapeutic applications in cancer treatment (Sousa, Grecco, Girola, Azevedo, Figueiredo, & Lago, 2017).

Safety and Hazards

Propiedades

IUPAC Name |

[(E)-3-methoxy-3-oxoprop-1-enyl] 4-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3O4/c1-18-10(16)6-7-19-11(17)8-2-4-9(5-3-8)12(13,14)15/h2-7H,1H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVMIBKJGDEZEK-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=COC(=O)C1=CC=C(C=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/OC(=O)C1=CC=C(C=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-3-oxo-1-propenyl 4-(trifluoromethyl)benzenecarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(Aminomethyl)cyclohexyl]-2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxamide;hydrochloride](/img/structure/B2812449.png)

![2-chloro-N-[2-ethoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2812454.png)

![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide](/img/structure/B2812456.png)

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-mesitylacetamide](/img/structure/B2812457.png)

![N'-[2-(benzotriazol-1-yl)acetyl]-4-methoxybenzohydrazide](/img/structure/B2812460.png)

![N,N-Diethyl-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2812462.png)

![[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methoxyphenyl)methanone](/img/structure/B2812463.png)

![2-Chloro-1-[3-(4-methoxyphenyl)-2,5-dihydropyrrol-1-yl]propan-1-one](/img/structure/B2812465.png)